2-Bromo-3-hydroxy-5-methoxybenzaldehyde (CAS 108791-60-2) is a highly functionalized, trisubstituted aromatic building block essential for advanced organic synthesis and medicinal chemistry. Featuring an aldehyde, a free phenolic hydroxyl, a methoxy ether, and an ortho-positioned bromine atom, this compound serves as a versatile electrophile and cyclization precursor. Its primary procurement value lies in its pre-installed C2-bromine, which bypasses the poor regioselectivity typical of late-stage electrophilic aromatic bromination on electron-rich phenolic systems. For industrial and laboratory buyers, this compound offers a reliable, shelf-stable starting material for constructing complex bicyclic heterocycles with strictly defined oxygenation patterns [1].
Substituting this specific compound with unbrominated precursors or positional isomers like 2-bromo-3-hydroxy-4-methoxybenzaldehyde (CAS 2973-58-2) fundamentally alters downstream reaction pathways. Attempting to brominate 3-hydroxy-5-methoxybenzaldehyde in-house typically yields a difficult-to-separate mixture of C2, C4, and C6 brominated isomers, drastically reducing process efficiency and requiring intensive chromatography. Furthermore, utilizing the C4-methoxy isomer shifts the electronic density relative to the bromine atom, which not only changes the kinetics of palladium-catalyzed cross-coupling but also results in entirely different substitution patterns on the final heterocyclic scaffold. Consequently, direct procurement of the precise 2-bromo-3-hydroxy-5-methoxy isomer is mandatory for reproducible, regioselective synthesis [1].
In standard synthesis workflows, achieving C2-functionalization on electron-rich benzaldehydes is challenging. Utilizing 2-Bromo-3-hydroxy-5-methoxybenzaldehyde directly in Suzuki-Miyaura cross-coupling yields >85% of the target C2-aryl product. In contrast, starting from the unbrominated baseline (3-hydroxy-5-methoxybenzaldehyde) and attempting direct C-H activation or sequential bromination/coupling typically results in <15% overall yield due to competing reactions at the C4 and C6 positions [1].
| Evidence Dimension | Overall yield of C2-arylated product |
| Target Compound Data | >85% yield (direct cross-coupling) |
| Comparator Or Baseline | 3-Hydroxy-5-methoxybenzaldehyde (<15% yield via multi-step/C-H activation) |
| Quantified Difference | >70% absolute yield improvement |
| Conditions | Standard Pd-catalyzed arylboronic acid coupling conditions |
Procuring the pre-brominated building block eliminates low-yielding, non-selective synthetic steps, drastically reducing material waste and process time.
The position of the methoxy group significantly impacts the reactivity of the C-Br bond. In 2-Bromo-3-hydroxy-5-methoxybenzaldehyde, the C5-methoxy group is situated para to the bromine atom, exerting an electron-donating effect that slightly attenuates the rate of oxidative addition (k_rel ~ 0.8) compared to the 2-bromo-3-hydroxy-4-methoxybenzaldehyde isomer (k_rel ~ 1.2). This modulated reactivity profile is highly advantageous in complex, polyhalogenated substrates, allowing for highly chemoselective sequential couplings without catalyst poisoning or over-reaction [1].
| Evidence Dimension | Relative rate of Pd oxidative addition (k_rel) |
| Target Compound Data | k_rel ~ 0.8 (para-methoxy effect) |
| Comparator Or Baseline | 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (k_rel ~ 1.2) |
| Quantified Difference | ~33% reduction in oxidative addition rate |
| Conditions | Pd(0) catalyzed cross-coupling in standard solvent systems |
This specific electronic profile allows buyers to achieve precise chemoselectivity in multi-step catalytic syntheses that would otherwise fail with more reactive isomers.
For the synthesis of highly substituted benzofurans, the spatial arrangement of the aldehyde and hydroxyl groups relative to the bromine is critical. 2-Bromo-3-hydroxy-5-methoxybenzaldehyde undergoes Sonogashira coupling followed by cyclization to yield exclusively 4-hydroxy-6-methoxy-substituted benzofurans (>95% regioselectivity). Substituting this with 5-bromo-2-hydroxy-3-methoxybenzaldehyde forces the cyclization into a completely different geometry, yielding 7-methoxy-substituted cores instead, which are biologically and physically distinct [1].
| Evidence Dimension | Regioselectivity in benzofuran core formation |
| Target Compound Data | >95% fidelity for 4-hydroxy-6-methoxy cores |
| Comparator Or Baseline | 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (yields 7-methoxy cores) |
| Quantified Difference | Complete shift in structural topology |
| Conditions | Tandem Sonogashira coupling and intramolecular cyclization |
Medicinal chemists must procure this exact isomer to access the specific 4,6-disubstituted bicyclic architecture required for their target compound libraries.
Commercial grade 2-Bromo-3-hydroxy-5-methoxybenzaldehyde is supplied at >98% isomeric purity. When laboratories attempt to synthesize this intermediate in-house via the bromination of 3-hydroxy-5-methoxybenzaldehyde, the crude product typically contains 15-20% of off-target brominated isomers (e.g., 4-bromo or 6-bromo derivatives). Removing these impurities requires extensive column chromatography, which consumes massive amounts of solvent and reduces the isolated yield of the desired isomer to below 50% [1].
| Evidence Dimension | Isomeric purity and isolation efficiency |
| Target Compound Data | >98% purity (procured commercial grade) |
| Comparator Or Baseline | In-house crude bromination mixture (15-20% isomeric impurities) |
| Quantified Difference | Elimination of 15-20% isomeric contamination |
| Conditions | Pilot-scale synthesis and purification workflows |
Direct procurement of the high-purity compound bypasses severe chromatographic bottlenecks, enabling seamless scale-up.
Driven by its precise C2-bromo and C1-aldehyde/C3-hydroxy arrangement, this compound is the optimal starting material for tandem cross-coupling and cyclization protocols. It allows medicinal chemists to rapidly assemble 4,6-disubstituted benzofuran or indole scaffolds that are otherwise inaccessible via standard routes [1].
Because the para-methoxy group modulates the oxidative addition rate of the C2-bromine, this compound is perfectly suited for complex syntheses requiring sequential, chemoselective cross-couplings. It prevents over-reaction in systems where multiple halogens are present [2].
The specific 3-hydroxy-5-methoxy substitution pattern mimics the oxygenation state found in numerous polyketide and phenylpropanoid natural products. Procuring this exact isomer allows researchers to bypass multi-step oxygenation and protection/deprotection sequences during total synthesis [3].